C15H22N4S
Description
C15H22N4S is an organic compound characterized by a molecular weight of 290.40 g/mol.
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-5-13-17-18-14(19(13)16)20-10-11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDHZQAPMHEYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)thian-3-amine involves multiple steps, including the formation of the triazolopyridine ring and the subsequent attachment of the thian-3-amine group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)thian-3-amine: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4,4-dimethyl-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)thian-3-amine: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4-dimethyl-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)thian-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- This compound has a higher molecular weight than oxygen-containing analogs (e.g., 79513-52-3) due to the absence of oxygen and additional hydrogen atoms .
Solubility and Reactivity
While explicit solubility data for this compound is unavailable, trends in similar compounds suggest:
- Lipophilicity : The thioether group likely increases logP (partition coefficient), reducing aqueous solubility compared to polar analogs like 79513-52-3 (amide/ether) .
- For example, this compound may exhibit slower nucleophilic substitution rates compared to sulfonamide analogs .
Patent and Literature Prevalence
Evidence from analogs highlights research trends:
| Compound | Patent Count | Literature Count |
|---|---|---|
| 84806-95-1 | 10,185 | 6 |
| 79513-52-3 | 3,172 | 2 |
| This compound | Limited data | Limited data |
Implications :
- High patent counts for 84806-95-1 suggest industrial interest, possibly in antimicrobial or material science applications .
- The scarcity of data on this compound indicates it may be understudied or proprietary, limiting public-domain insights.
Metabolic Stability and Toxicity
- Metabolism : Sulfur-containing compounds like this compound often exhibit prolonged metabolic half-lives due to resistance to oxidative degradation. However, they may pose toxicity risks, such as hepatotoxicity, observed in related thioether derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
